![molecular formula C15H19N3O2 B2580017 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid CAS No. 956362-72-4](/img/structure/B2580017.png)
3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid is an organic compound notable for its unique structural elements that combine multiple functional groups. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential bioactivity and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid can involve several synthetic routes. A typical approach might include the following steps:
Formation of the Pyrrole Ring: : A condensation reaction between a suitable dicarbonyl compound and ammonia or an amine could form the pyrrole ring.
Pyrazole Ring Synthesis: : The pyrazole ring can be synthesized by cyclization of a 1,3-diketone with hydrazine or its derivatives.
Coupling Reactions: : The two rings (pyrrole and pyrazole) can be linked via various coupling reactions, such as palladium-catalyzed cross-coupling.
Introduction of the Prop-2-enoic Acid Moiety: : This step can involve the Heck reaction or other suitable methodologies for incorporating the acrylic acid fragment.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow techniques and optimized catalytic processes to enhance yield and purity while minimizing waste.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the methyl groups, resulting in the formation of carboxylic acids or other oxygenated derivatives.
Reduction: : Reduction reactions may reduce the double bond in the prop-2-enoic acid moiety, yielding saturated derivatives.
Substitution: : The aromatic rings in the structure can undergo various electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Catalytic hydrogenation or the use of hydride donors like sodium borohydride.
Substitution: : Typical conditions involve the use of Friedel-Crafts catalysts, Lewis acids, or other suitable electrophiles.
Major Products
Oxidized derivatives with added functionality
Reduced products featuring hydrogenation at the double bonds
Substituted aromatic compounds with additional functional groups
科学研究应用
3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid finds applications across multiple scientific domains:
Chemistry: : As a building block for synthesizing complex organic molecules and polymers.
Biology: : Potential use as a biochemical probe or in the study of biological pathways due to its bioactive structure.
Medicine: : Investigation into its therapeutic potential, particularly as an anti-inflammatory or anticancer agent.
Industry: : Use in materials science for developing novel materials with specific electronic or optical properties.
作用机制
The compound's mechanism of action in biological systems involves:
Molecular Targets: : It may target specific enzymes or receptors, modifying their activity.
Pathways Involved: : Interaction with cellular pathways related to inflammation, cell division, or signal transduction, altering biological responses.
相似化合物的比较
Comparing 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid with similar compounds:
Similar Compounds: : 2-(5-methyl-1H-pyrrol-3-yl)acrylic acid, 3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid.
Uniqueness: : The presence of both pyrazole and pyrrole rings, along with the specific substituents, grants unique electronic and steric properties, enhancing its reactivity and biological activity compared to simpler analogues.
属性
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(7-8-16-18)17-11(3)9-13(12(17)4)5-6-15(19)20/h5-10H,1-4H3,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHYWSNYXMWQZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NN2C(C)C)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=NN2C(C)C)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)
![N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2579935.png)
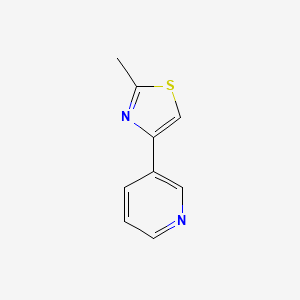

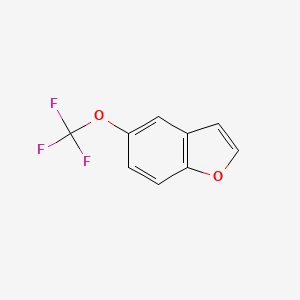
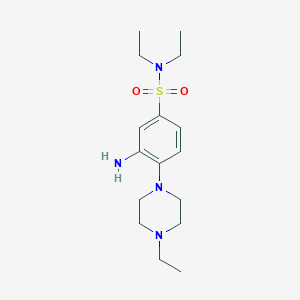
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)
![2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2579948.png)
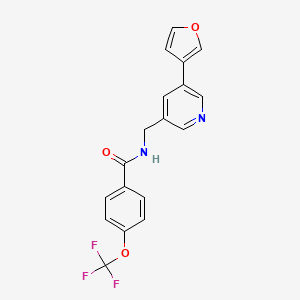
![6-(4-ethoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2579950.png)
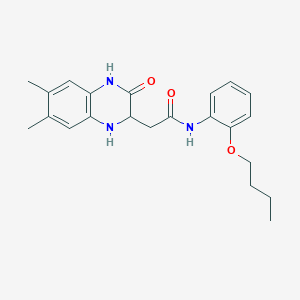
![5-ethyl-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2579952.png)
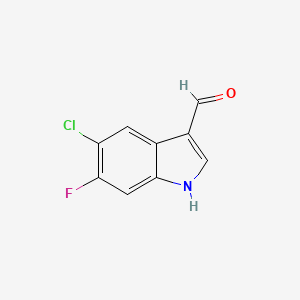
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579954.png)
